Aminotriester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

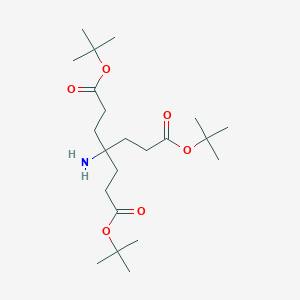

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl 4-amino-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO6/c1-19(2,3)27-16(24)10-13-22(23,14-11-17(25)28-20(4,5)6)15-12-18(26)29-21(7,8)9/h10-15,23H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFIXGHIRWJVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(CCC(=O)OC(C)(C)C)(CCC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

137467-21-1 | |

| Record name | Heptanedioic acid, 4-amino-4-[3-(1,1-dimethylethoxy)-3-oxopropyl]-, 1,7-bis(1,1-dimethylethyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137467-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60448626 | |

| Record name | AMINOTRIESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136586-99-7 | |

| Record name | AMINOTRIESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminotriester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Aminotriester CAS 136586-99-7

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Specifications

Aminotriester, with the CAS number 136586-99-7, is a complex organic compound primarily utilized as a crucial intermediate in the synthesis of dendrimers and other complex molecules for biomedical applications. Its structure features a central amine with three ester-containing arms, making it a valuable building block in medicinal chemistry and materials science.

Chemical and Physical Properties

A comprehensive summary of the known and predicted properties of this compound is provided in the table below. These properties are essential for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 136586-99-7 | - |

| Molecular Formula | C₂₂H₄₁NO₆ | [1] |

| Molecular Weight | 415.56 g/mol | [1] |

| IUPAC Name | di-tert-butyl 4-amino-4-[3-(tert-butoxy)-3-oxopropyl]heptanedioate | [1] |

| Synonyms | Di-tert-butyl 4-amino-4-(3-(tert-butoxy)-3-oxopropyl)heptanedioate, DENDRON P3 | [1] |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 471.3 ± 45.0 °C at 760 mmHg | - |

| Density (Predicted) | 1.02 ± 0.06 g/cm³ | - |

| Physical Form | Solid | [2] |

| Purity | Typically >95% | [2] |

| Storage Temperature | 2-8°C | [2] |

| InChI Key | PFFIXGHIRWJVRO-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)CCC(N)(CCC(=O)OC(C)(C)C)CCC(=O)OC(C)(C)C | - |

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[1]

Synthesis and Experimental Protocols

Postulated Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound based on the reduction of a nitro precursor.

Caption: Postulated synthesis of this compound via reduction.

General Experimental Protocol for Reduction

The following is a generalized experimental protocol for the reduction of a nitro compound to an amine, which could be adapted for the synthesis of this compound.

Materials:

-

Di-tert-butyl 4-nitro-4-[2-(tert-butoxycarbonyl)ethyl)]-heptanedioate (starting material)

-

Raney Nickel (catalyst, 50% slurry in water)[3]

-

Ethanol (solvent)

-

Cyclohexane (solvent)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Catalyst Preparation: Carefully wash the pre-activated Raney Nickel catalyst with ethanol and then with cyclohexane to remove water.[3] Ensure the catalyst is always covered with liquid to prevent ignition.[3]

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, suspend the washed Raney Nickel in a suitable solvent mixture (e.g., ethanol/cyclohexane).

-

Addition of Starting Material: Dissolve the di-tert-butyl 4-nitro-4-[2-(tert-butoxycarbonyl)ethyl)]-heptanedioate in the reaction solvent and add it to the catalyst suspension.

-

Hydrogenation: Introduce hydrogen gas to the reaction mixture (this step requires specialized hydrogenation equipment and should be performed with extreme caution by experienced personnel).

-

Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully filter the catalyst from the reaction mixture. The filtrate contains the crude product.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Role in Dendrimer Synthesis and Drug Delivery

This compound serves as a fundamental building block, often referred to as a "dendron," in the construction of larger, highly branched molecules called dendrimers.[3] The primary amino group provides a reactive site for attachment to a core molecule or for further branching, while the three tert-butyl ester groups offer points for subsequent functionalization or can be hydrolyzed to carboxylic acids.

Dendrimer Synthesis Logical Flow

The divergent synthesis approach is a common method for constructing dendrimers, where successive generations of monomers are added to a central core. This compound is an ideal candidate for such a synthetic strategy.

Caption: Logical flow of divergent dendrimer synthesis.

Application in Drug Delivery

Dendrimers synthesized using this compound can be engineered as sophisticated drug delivery vehicles. The internal cavities of the dendrimer can encapsulate therapeutic agents, while the surface can be functionalized with targeting moieties (e.g., antibodies, peptides) to direct the dendrimer to specific cells or tissues.

Experimental Workflow for Dendrimer-Based Drug Delivery:

-

Dendrimer Synthesis: Synthesize the dendrimer to the desired generation using this compound as a building block.

-

Drug Loading:

-

Encapsulation: Physically entrap the drug molecules within the dendritic architecture.

-

Conjugation: Covalently attach the drug molecules to the peripheral functional groups of the dendrimer.

-

-

Surface Modification: Conjugate targeting ligands to the dendrimer surface to enhance specificity.

-

Characterization: Thoroughly characterize the drug-loaded, targeted dendrimer for size, charge, drug loading efficiency, and stability.

-

In Vitro Evaluation: Test the efficacy and cytotoxicity of the dendrimer formulation on relevant cell lines.

-

In Vivo Studies: Evaluate the pharmacokinetic profile, biodistribution, and therapeutic efficacy in animal models.

This technical guide provides a foundational understanding of the core properties, synthesis, and applications of this compound CAS 136586-99-7. Further research and development in this area hold promise for advancing the field of targeted drug delivery and theranostics.

References

Unveiling the Architecture of Aminotriester DENDRON P3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure elucidation of Aminotriester DENDRON P3, a third-generation dendron with a core structure composed of repeating this compound units. Dendrimers and their constituent dendrons are highly branched, monodisperse macromolecules with significant potential in biomedical applications, including drug delivery and gene therapy.[1][2][3] The precise control over their molecular weight and the number of peripheral functional groups makes them attractive candidates for targeted therapeutics.[1] This document outlines the analytical methodologies and presents the expected quantitative data for the structural characterization of this compound DENDRON P3.

Hypothetical Structure of this compound DENDRON P3

This compound DENDRON P3 is a third-generation (G3) dendron synthesized using a divergent approach.[4] The synthesis originates from a trifunctional amine core, with subsequent generations built by the iterative addition of a protected amino acid and a triester branching unit. The resulting structure possesses a well-defined architecture with a precise number of terminal functional groups.

Quantitative Analytical Data

The structural integrity and purity of this compound DENDRON P3 are confirmed through a combination of spectroscopic and spectrometric techniques. The expected quantitative data are summarized below.

Table 1: Expected ¹H NMR and ¹³C NMR Chemical Shifts for this compound DENDRON P3

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Core Methylene (-CH₂-) | 2.5 - 2.8 | 40 - 45 |

| Ester Carbonyl (-C=O) | - | 170 - 175 |

| Amide Carbonyl (-C=O) | - | 165 - 170 |

| Alpha-proton of Amino Acid | 4.0 - 4.5 | 50 - 55 |

| Methylene of Ester Linkage (-O-CH₂-) | 3.8 - 4.2 | 60 - 65 |

| Terminal Amine Protons (-NH₂) | 1.5 - 2.5 (broad) | - |

Note: Chemical shifts are approximate and can vary based on the solvent and specific structure.

Table 2: Expected Mass Spectrometry Data for this compound DENDRON P3

| Technique | Parameter | Expected Value |

| MALDI-TOF MS | [M+H]⁺ | Calculated Molecular Weight + 1.007 |

| ESI-MS | [M+Na]⁺ | Calculated Molecular Weight + 22.990 |

| Polydispersity Index (PDI) | < 1.05 |

Note: The precise molecular weight is dependent on the specific monomers used in the synthesis.

Experimental Protocols

The following protocols detail the synthesis and characterization of this compound DENDRON P3.

3.1. Synthesis of this compound DENDRON P3 (Divergent Method)

This protocol outlines the iterative steps for the divergent synthesis of a G3 this compound dendron.[4][5]

-

Core Reaction (Generation 0): A trifunctional amine core is reacted with a protected amino acid monomer in the presence of a coupling agent (e.g., DCC/DMAP) to form the G0 dendron.

-

Deprotection: The protecting groups on the newly added amino acids are removed under appropriate conditions (e.g., acidolysis for Boc groups).

-

Branching Reaction (Generation 1): The deprotected G0 dendron is reacted with a triester branching unit to create the G1 dendron.

-

Iterative Cycles: Steps 2 and 3 are repeated to synthesize Generation 2 and subsequently Generation 3 (this compound DENDRON P3).

-

Purification: Each generation is purified using column chromatography to remove excess reagents and byproducts.[6]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the covalent structure of each generation of the dendron.[7][8]

-

Sample Preparation: A 5-10 mg sample of the purified dendron is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: The chemical shifts, integrations, and coupling patterns are analyzed to confirm the expected structure and assess purity.

3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and assess the monodispersity of the synthesized dendron.[6]

-

Sample Preparation (MALDI-TOF): The dendron sample is co-crystallized with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.

-

Sample Preparation (ESI): The dendron sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Data Acquisition: The mass spectrum is acquired in the appropriate mass range.

-

Data Analysis: The observed mass-to-charge ratios are compared with the calculated theoretical values to confirm the molecular weight. The peak distribution is analyzed to determine the polydispersity index (PDI).

3.4. Size Exclusion Chromatography (SEC)

SEC is utilized to determine the molecular weight distribution and purity of the dendron.[1]

-

System Setup: An SEC system equipped with a refractive index (RI) detector and appropriate columns for the expected molecular weight range is used.

-

Mobile Phase: A suitable solvent in which the dendron is soluble (e.g., THF, DMF with LiBr) is used as the mobile phase.

-

Sample Preparation: The dendron is dissolved in the mobile phase at a known concentration.

-

Data Acquisition and Analysis: The sample is injected into the SEC system, and the retention time is compared to a calibration curve of known molecular weight standards to determine the molecular weight and PDI.

Visualizations

Diagram 1: Divergent Synthesis of this compound DENDRON P3

Caption: Divergent synthesis workflow for this compound DENDRON P3.

Diagram 2: Structure Elucidation Workflow

Caption: Experimental workflow for the structural elucidation of this compound DENDRON P3.

References

- 1. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. archivepp.com [archivepp.com]

- 4. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mass spectrometry of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dataset of 1H-nuclear magnetic resonance and mass spectra of surface modified Poly(amidoamine) dendrimers with LFC131 peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medicalresearchjournal.org [medicalresearchjournal.org]

A Technical Guide to the Physical and Chemical Properties of Aminotriester Intermediates

Abstract: Aminotriester intermediates are pivotal, often transient, molecular species in modern synthetic organic and medicinal chemistry. They are central to the formation of phosphoramidates, which are crucial motifs in antiviral prodrugs, oligonucleotide therapeutics, and other bioactive compounds. Understanding the physical and chemical properties of these intermediates is paramount for optimizing reaction conditions, controlling stereochemistry, and ensuring the stability and purity of the final active pharmaceutical ingredients (APIs). This guide provides an in-depth examination of the structural features, physicochemical characteristics, and stability profiles of this compound intermediates, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Synthesis

This compound intermediates are organophosphorus compounds characterized by a central phosphorus atom bonded to three ester groups and an amino group. Their formation is a key step in several phosphorylation and phosphitylation reactions. One of the most common pathways involves the oxidative coupling of an H-phosphonate diester with an amine in the presence of an activating agent like iodine or under electrochemical conditions.[1][2][3] These intermediates are typically not isolated due to their reactive nature but are generated in situ to proceed to the final product.[]

The generalized synthesis pathway can be visualized as the reaction of a phosphite triester or a related P(III) species with an amine, followed by oxidation or rearrangement.

References

Aminotriester Derivatives: A Technical Guide to Their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotriester derivatives, particularly phosphoramidates, have emerged as a significant class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of their potential as anticancer, antimicrobial, and antiviral agents. A key focus is the "ProTide" (prodrugs of nucleotides) strategy, which utilizes this compound motifs to enhance the intracellular delivery and activation of nucleoside monophosphate analogs. This document details the synthesis, quantitative biological data, and experimental protocols for evaluating these promising therapeutic candidates. Furthermore, it visualizes the key mechanistic and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

The therapeutic potential of nucleoside analogs is often limited by their poor pharmacokinetic properties, including low membrane permeability and dependence on intracellular phosphorylation for activation. This compound derivatives, especially phosphoramidate prodrugs, offer an elegant solution to these challenges. By masking the charged phosphate group, these compounds can readily cross cell membranes. Once inside the cell, they are designed to be metabolized by specific enzymes, releasing the active nucleoside monophosphate. This targeted delivery and activation mechanism has led to the development of clinically successful antiviral drugs and a burgeoning pipeline of anticancer and antimicrobial candidates. This guide will delve into the core aspects of this compound derivatives, providing the necessary technical details for their synthesis, biological evaluation, and mechanistic understanding.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, particularly phosphoramidates, can be achieved through several routes. A common and versatile method is the phosphorochloridate route.

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their anticancer, antimicrobial, and antiviral activities, with quantitative data presented in structured tables.

Anticancer Activity

Many phosphoramidate derivatives of nucleoside analogs, such as gemcitabine and floxuridine, have been synthesized and evaluated for their anticancer properties. These compounds often exhibit enhanced cytotoxicity compared to the parent drug by bypassing resistance mechanisms related to nucleoside uptake and kinase-mediated activation.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gemcitabine-Phenyl-Alanine-Ethyl-Ester-Phosphoramidate | L1210 | 0.004 | [Not Found] |

| Floxuridine-Phenyl-Alanine-Ethyl-Ester-Phosphoramidate | CEM | 0.01 | [1] |

| 5-FU-Amino Acid Ester Derivative (2m) | BEL-7402 | 18.3 | [2] |

| Chrysin Derivative (12c) | MCF-7 | 0.010 | [Not Found] |

| Chrysin Derivative (12c) | HL-60 | 0.012 | [Not Found] |

| Combretastatin A-4 Quinoline Derivative (12c) | HCT-116 | 0.042 | [Not Found] |

| Benzotriazole Imidazolethione (BI9) | HL-60 | 0.40 | [Not Found] |

Antimicrobial Activity

The ProTide approach has also been applied to develop antimicrobial agents. By delivering phosphorylated forms of antibacterial or antifungal nucleosides, these derivatives can overcome permeability issues and exhibit potent activity.

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. aureus | 2.5 | [3] |

| 1,3-bis(aryloxy)propan-2-amine (CPD20) | MRSA | 2.5 | [3] |

| 1,3-bis(aryloxy)propan-2-amine (CPD22) | S. pyogenes | 2.5 | [3] |

| Cyclopropane Amide Derivative (F9) | E. coli | 32 | [4] |

| Cyclopropane Amide Derivative (F5) | S. aureus | 32 | [4] |

| Cyclopropane Amide Derivative (F8) | C. albicans | 16 | [4] |

| 7-fluoro-3-aminosteroid (25) | S. aureus | Not Specified | [5] |

| 7-fluoro-3-aminosteroid (25) | P. aeruginosa | Not Specified | [5] |

Antiviral Activity

The most significant clinical success of this compound derivatives has been in the field of antiviral therapy. Sofosbuvir, a phosphoramidate prodrug of a uridine nucleotide analog, is a cornerstone of hepatitis C treatment. Remdesivir, another prominent example, has been used in the treatment of COVID-19.

Table 3: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Sofosbuvir (GS-7977) | Hepatitis C Virus (HCV) | 0.09 (replicon assay) | [Not Found] |

| Remdesivir (GS-5734) | SARS-CoV-2 | 0.01 (in HAE cells) | [Not Found] |

| Dihydrotriazine Derivative (6) | Influenza B | 0.19 | [6] |

| Dihydrotriazine Derivative (4) | RSV | 0.40 | [6] |

| Indole Carboxylic Acid Ester Derivative (2e) | Hepatitis C Virus (HCV) | Not Specified | [7] |

| N-acyl-4,6-di-tert-butyl-2-aminophenol derivative | Herpes Simplex Virus 1 | Not Specified | [8] |

Mechanism of Action: The ProTide Pathway

The efficacy of many this compound derivatives lies in their ability to act as prodrugs, delivering the active monophosphorylated drug intracellularly. This process, often referred to as the ProTide pathway, involves a series of enzymatic steps.

Caption: The ProTide activation pathway for this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited for the evaluation of the biological activities of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT assay.

Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination by broth microdilution.

Plaque Reduction Assay for Antiviral Activity

This assay is used to quantify the inhibition of viral replication by an antiviral compound.

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well or 12-well plates.

-

Virus Infection: Infect the cell monolayer with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the this compound derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Caption: Workflow for the plaque reduction assay.

Conclusion

This compound derivatives represent a powerful and versatile platform for the development of novel therapeutics. The ProTide strategy has already yielded significant clinical successes in antiviral therapy and holds immense promise for the development of new anticancer and antimicrobial agents. The ability of these compounds to overcome key pharmacokinetic hurdles associated with nucleoside analogs makes them a compelling area of focus for future drug discovery and development efforts. This technical guide provides a foundational resource for researchers to explore and advance the potential of this important class of molecules.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. researchhub.com [researchhub.com]

- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial activity of 7-fluoro-3-aminosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluoroorotic-acid-ultra-pure.com [fluoroorotic-acid-ultra-pure.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and study of antiviral and anti-radical properties of aminophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Aminotriester-Based Dendrimers: Core Principles and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrimers are a class of synthetic, highly branched, and monodisperse macromolecules with a well-defined, three-dimensional architecture.[1][2] Among the various types of dendrimers, those based on aminotriester scaffolds have garnered significant attention within the biomedical field due to their unique physicochemical properties.[3] Their structure typically consists of a central core, repeating branching units, and a large number of terminal functional groups.[2][4] This precise, layer-by-layer construction, known as generations (G), allows for exact control over their size, shape, and surface chemistry.[1][5]

This technical guide provides a comprehensive overview of this compound-based dendrimers, with a particular focus on poly(amidoamine) (PAMAM) dendrimers, the most extensively studied class.[3][6] It delves into their synthesis and characterization, presents quantitative data on their performance in drug and gene delivery, and details the experimental protocols for their evaluation. This document aims to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into the potential of these nanomaterials as versatile platforms for therapeutic applications.[7]

Synthesis and Characterization

The synthesis of this compound-based dendrimers is a step-wise process that allows for the precise control of their generational size and the number of surface functional groups.[1] The most common method is the divergent approach, where the dendrimer is built outwards from a multifunctional core molecule.[2][8] This process typically involves a two-step iterative sequence: a Michael-type addition of a primary amine to an acrylate ester, followed by amidation of the resulting ester with a large excess of a diamine.[2] Each repetition of this sequence adds a new generation to the dendrimer, doubling the number of surface amino groups.[1]

Characterization of these dendrimers is crucial to ensure their purity, monodispersity, and structural integrity. Key analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the repeating units and the successful completion of each reaction step.[1][9]

-

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to verify the molecular weight and monodispersity of the dendrimer generations.[1]

-

Size Exclusion Chromatography (SEC): SEC is used to assess the purity and narrow molecular weight distribution of the synthesized dendrimers.[10]

Quantitative Data on this compound Dendrimer Performance

The efficacy of this compound dendrimers in drug and gene delivery is evaluated based on several quantitative parameters. The following tables summarize key data from various studies.

| Dendrimer Generation | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Reference |

| PAMAM G4 | Doxorubicin | ~40-50 | - | [11] |

| PAMAM G5 | Doxorubicin | - | - | [6] |

| PAMAM G4 | TMScu | 6.2 ± 0.06 | 77.8 ± 0.69 | [6] |

| PAMAM G4.5 | Doxorubicin | - | ~90 | [12] |

Table 1: Drug Loading and Encapsulation Efficiency of PAMAM Dendrimers. This table presents the drug loading capacity and encapsulation efficiency of different generations of PAMAM dendrimers with various anticancer drugs.

| Dendrimer Generation | Cell Line | Transfection Efficiency (%) | Reference |

| PAMAM G5 | T47D | Low | [13] |

| PAMAM G5 | MCF-10A | Not noticeable | [13] |

| Peptide Dendrimer (Z34) | HEK cells | >83 | [14] |

| Peptide Dendrimer (Z26) | HEK cells | 57 | [14] |

| PAMAM G4 | HEK 293 | Higher than G3-G6 | [15] |

| NLS-conjugated PAMAM G2 | NIH3T3 | Much higher than PEI | [16] |

Table 2: Gene Transfection Efficiency of this compound-Based Dendrimers. This table showcases the transfection efficiency of various this compound-based dendrimers in different cell lines, highlighting the impact of dendrimer generation and surface modification.

| Dendrimer Generation | Cell Line | Cytotoxicity | Reference |

| Cationic PAMAM | Multiple | Generation-dependent | [17] |

| G0 PAMAM | HeLa | Selectively toxic | [18] |

| G3 & G4 bis-MPA based | Primary neurons | Concentration-dependent | [19] |

| G2 bis-MPA based | Primary neurons | No toxicity | [19] |

| G4, G5, G6 PAMAM | Mammalian cells | Increases with generation | [20] |

Table 3: Cytotoxicity of this compound-Based Dendrimers. This table summarizes the cytotoxic effects of different generations of this compound-based dendrimers on various cell lines, emphasizing the importance of generation and surface charge.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of this compound-based dendrimers.

Synthesis of PAMAM Dendrimers (Divergent Method)

Materials:

-

Initiator core (e.g., ethylene diamine)

-

Methyl acrylate

-

Methanol

-

Excess of diamine (e.g., ethylene diamine)

Protocol:

-

Generation 0 (G0) Synthesis:

-

Dissolve the initiator core in methanol.

-

Slowly add methyl acrylate to the solution at room temperature and stir for a specified period to allow for the Michael addition to complete.

-

Remove the excess methyl acrylate and methanol under vacuum to obtain the ester-terminated G0 dendrimer.

-

Dissolve the G0 ester-terminated dendrimer in methanol.

-

Add a large excess of ethylene diamine to the solution and stir at room temperature for several days to allow for amidation.

-

Remove the excess ethylene diamine and methanol under vacuum to yield the amine-terminated G0 PAMAM dendrimer.

-

-

Higher Generation Synthesis (G1, G2, etc.):

-

Repeat the two-step process of Michael addition with methyl acrylate and subsequent amidation with ethylene diamine, using the amine-terminated dendrimer from the previous generation as the new core.

-

Purify the product after each generation to remove any incompletely reacted species.

-

Characterization by Nuclear Magnetic Resonance (NMR)

Equipment:

-

NMR Spectrometer (e.g., Bruker 400 MHz)

-

Deuterated solvents (e.g., D₂O, CD₃OD)

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified dendrimer in the appropriate deuterated solvent.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum to identify the chemical shifts and integration values of the protons in the repeating units. The disappearance of signals from the starting materials and the appearance of new signals corresponding to the product confirm the reaction progress.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum to confirm the carbon framework of the dendrimer. The chemical shifts of the carbonyl and methylene carbons are characteristic of the dendrimer structure.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Dendrimer solution at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Dendrimer Treatment: Remove the medium and add fresh medium containing various concentrations of the dendrimer. Include a control group with medium only.

-

Incubation: Incubate the cells with the dendrimer for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control group.

Visualizations of Key Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

References

- 1. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. archivepp.com [archivepp.com]

- 4. mdpi.com [mdpi.com]

- 5. archivepp.com [archivepp.com]

- 6. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Peptide dendrimers transfecting CRISPR/Cas9 plasmid DNA: optimization and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enhanced transfection efficiency of low generation PAMAM dendrimer conjugated with the nuclear localization signal peptide derived from herpesviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Core-size and geometry versus toxicity in small amino terminated PAMAM dendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Evaluation of Amino-Functional Polyester Dendrimers Based on Bis-MPA as Nonviral Vectors for siRNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mechanistic studies of in vitro cytotoxicity of poly(amidoamine) dendrimers in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The β-Amino Ester Core: A Versatile Scaffold for Novel Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can serve as foundational scaffolds for drug discovery is a perpetual endeavor in medicinal chemistry. Among the myriad of structural motifs, the β-amino ester core has emerged as a particularly versatile and privileged scaffold. Its inherent combination of a nucleophilic amino group and an electrophilic ester moiety, separated by a flexible two-carbon linker, provides a rich chemical space for derivatization and the introduction of diverse pharmacophoric elements. This guide offers a comprehensive overview of the β-amino ester core, detailing its synthesis, biological activities, and its role in the modulation of key signaling pathways, with a focus on providing practical data and methodologies for drug development professionals.

Data Presentation: Bioactivity of β-Amino Ester Derivatives

The biological activity of β-amino ester derivatives is diverse, spanning antimicrobial, anticancer, and immunomodulatory applications. The following tables summarize key quantitative data for representative compounds.

Table 1: Antimicrobial Activity of β-Amino Acid Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 9 (Nevirapine derivative) | Mycobacterium tuberculosis | < 1 | [1] |

| 24 pathogenic bacteria | < 1 | [1] | |

| Compound 24a | Staphylococcus aureus | 62.5 | [1] |

| Micrococcus luteum | 62.5 | [1] | |

| Compound 24b | Staphylococcus aureus | 31.2 | [1] |

| Micrococcus luteum | 62.5 | [1] | |

| Compound 24c | Staphylococcus aureus | 31.2 | [1] |

| Micrococcus luteum | 62.5 | [1] | |

| Compound 25 | Staphylococcus aureus | 31.2 | [1] |

| Micrococcus luteum | 31.2 | [1] | |

| Compound 26 | Staphylococcus aureus | 62.5 | [1] |

| Micrococcus luteum | 62.5 | [1] | |

| Compound 27 | Micrococcus luteum | 62.5 | [1] |

| A2 (β²,²-amino acid derivative) | Methicillin-resistant S. aureus (MRSA) | 3.8 µM | [2] |

| Methicillin-resistant S. epidermidis (MRSE) | 3.8 µM | [2] | |

| Staphylococcus aureus | 3.8 µM | [2] | |

| Escherichia coli | 7.7 µM | [2] |

Table 2: Anticancer and HIV-1 Inhibitory Activity of β-Amino Ester Derivatives

| Compound ID | Activity | Target/Cell Line | IC50 | Reference | | :--- | :--- | :--- | :--- | | Compound 11 (A1-A6) | HIV-1 RNase H Inhibition | HIV-1 Reverse Transcriptase | 6 - 8 µM |[1] | | 3f (Tetrandrine-l-amino acid derivative) | Anticancer | HEL (leukemia) | 0.23 µM |[3] | | PβAE with TEINH | Anticancer | MCF-7 (breast cancer) | 22.5 ± 0.21 µg/mL |[4] | | PβAE with APTAT | Anticancer | MCF-7 (breast cancer) | 26.2 ± 0.21 µg/mL |[4] | | PβAE with MOAPM | Anticancer | MCF-7 (breast cancer) | 24.4 ± 0.2 µg/mL |[4] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of the β-amino ester core can be achieved through several robust and versatile methods. The Mannich and aza-Michael reactions are among the most prominent, offering a high degree of control over the final structure.

The Mannich Reaction: A Three-Component Approach

The Mannich reaction is a classic and powerful method for the synthesis of β-amino carbonyl compounds, which can be readily converted to β-amino esters. It involves the one-pot, three-component condensation of an aldehyde, an amine, and a carbonyl compound (or its enol equivalent).

This protocol describes a heterogeneous, catalyzed Mannich reaction for the synthesis of β-amino carbonyl compounds, which are direct precursors to β-amino esters.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde) (1 eq.)

-

Aniline (1 eq.)

-

Aromatic ketone (e.g., acetophenone) or other enolizable carbonyl compound (1 eq.)

-

Ethanol (5 mL)

-

Sulfated MCM-41 (100 mg)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Thin-Layer Chromatography (TLC) supplies

Procedure:

-

Combine the aromatic aldehyde (1 eq.), aniline (1 eq.), aromatic ketone (1 eq.), and ethanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add the sulfated MCM-41 catalyst (100 mg) to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion of the reaction (typically 5-8 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol and reused.

-

The filtrate contains the crude β-amino carbonyl product. The product can be purified by recrystallization or column chromatography.

The Aza-Michael Reaction: Conjugate Addition of Amines

The aza-Michael reaction, or conjugate addition, is an atom-economical method for the synthesis of β-amino esters. It involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester.

This protocol outlines a green and efficient method for the synthesis of β-amino esters via a solvent-free aza-Michael reaction.

Materials:

-

α,β-Unsaturated ester (e.g., methyl acrylate) (1 eq.)

-

Amine (e.g., aniline) (1 eq.)

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

-

Heating plate (optional)

Procedure:

-

In a reaction vial, combine the α,β-unsaturated ester (1 eq.) and the amine (1 eq.).

-

Stir the mixture vigorously at room temperature. For less reactive substrates, gentle heating (e.g., to 90 °C) may be applied.

-

The reaction is typically complete within a few hours. Monitor the reaction progress by TLC or NMR spectroscopy.

-

As the reaction is solvent-free and often proceeds with high conversion, the resulting β-amino ester may be of sufficient purity for many applications.

-

If necessary, the product can be purified by column chromatography or distillation.

Visualization of Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and biological signaling pathways.

General workflow for the synthesis and biological evaluation of β-amino ester derivatives.

Mechanism of Action: Poly(β-amino ester)s and STING Pathway Activation

A particularly exciting application of the β-amino ester core is in the construction of poly(β-amino esters) (PBAEs). These polymers have shown great promise as delivery vehicles for nucleic acids in vaccines and immunotherapies. One of their key mechanisms of action is the activation of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.

The activation of the STING pathway by certain PBAEs, such as PC7A, occurs through a distinct mechanism compared to the natural ligand cGAMP. PC7A induces the condensation and oligomerization of STING on the endoplasmic reticulum membrane.[5][6] This clustering facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor or antiviral immune response.[6]

Activation of the cGAS-STING pathway by a poly(β-amino ester) such as PC7A.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08585F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

Theoretical Studies on the Molecular Geometry of Aminotriesters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminotriesters, characterized by a tertiary amino group and an ester functionality derived from an amino acid, are a pivotal class of molecules in organic chemistry and drug development. Their molecular geometry, including bond lengths, bond angles, and conformational preferences, dictates their physicochemical properties, reactivity, and biological activity. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design, catalyst development, and materials science.

Theoretical and computational chemistry provide powerful tools to elucidate the conformational landscape and geometric parameters of aminotriesters with high accuracy. This guide delves into the core principles and methodologies of theoretical studies on aminotriester molecular geometry, offering a comprehensive overview for researchers in the field.

Core Concepts in this compound Geometry

The molecular geometry of an this compound is primarily governed by the principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and the hybridization of its constituent atoms. The central carbon atom (Cα) of the amino acid backbone typically exhibits sp3 hybridization, leading to a tetrahedral arrangement of its substituents. The nitrogen atom of the tertiary amine is also sp3 hybridized, resulting in a trigonal pyramidal geometry of the electron pairs, although the overall shape around the nitrogen is influenced by the steric bulk of its substituents.

The ester group introduces a planar region due to the sp2 hybridization of the carbonyl carbon and the delocalization of pi electrons. The conformational flexibility of aminotriesters arises from the rotation around several key single bonds, including the Cα-Cβ bond of the side chain, the Cα-N bond, and the Cα-C' bond of the ester group.

Computational Methodologies for Studying this compound Geometry

The theoretical investigation of this compound molecular geometry relies heavily on computational chemistry methods. These methods can be broadly categorized into molecular mechanics and quantum mechanics.

Molecular Mechanics (MM)

Molecular Mechanics force fields are widely used for initial conformational searches of flexible molecules like aminotriesters.[1] These methods employ classical mechanics to approximate the potential energy surface of a molecule. While computationally less expensive than quantum mechanical methods, the accuracy of MM depends on the quality of the force field parameters.

Typical Experimental Protocol for a Molecular Mechanics Conformational Search:

-

Structure Building: The 3D structure of the this compound molecule is built using molecular modeling software.

-

Force Field Selection: An appropriate force field (e.g., MMFF, AMBER) is chosen based on the molecular structure and the desired accuracy.

-

Conformational Search Algorithm: A systematic or stochastic conformational search algorithm (e.g., Monte Carlo, molecular dynamics) is employed to explore the potential energy surface and identify low-energy conformers.

-

Energy Minimization: The geometries of the identified conformers are optimized to find the local energy minima.

-

Analysis: The resulting conformers are ranked by their relative energies, and their geometries are analyzed.

Quantum Mechanics (QM)

Quantum mechanics methods provide a more accurate description of the electronic structure and, consequently, the molecular geometry. Density Functional Theory (DFT) is a popular QM method for studying molecules of this size due to its balance of accuracy and computational cost.[2][3][4]

Typical Experimental Protocol for a DFT Geometry Optimization:

-

Initial Geometry: The geometry of the this compound, often obtained from a molecular mechanics search, is used as the starting point.

-

Level of Theory and Basis Set Selection: A DFT functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen. The choice depends on the desired accuracy and the computational resources available.

-

Geometry Optimization: The molecular geometry is optimized to find the stationary point on the potential energy surface corresponding to a minimum energy structure. This involves calculating the forces on each atom and iteratively adjusting their positions until the forces are close to zero.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties such as zero-point vibrational energy.

-

Analysis of Results: The optimized bond lengths, bond angles, dihedral angles, and electronic properties are analyzed.

Quantitative Data on this compound Geometry

The following tables summarize typical geometric parameters for the core structure of an N,N-dialkyl amino acid ester, derived from computational studies on analogous molecules. These values can serve as a reference for researchers in the field.

Table 1: Typical Bond Lengths in the this compound Core Structure

| Bond | Hybridization | Typical Bond Length (Å) |

| Cα - H | sp3 - s | 1.09 |

| Cα - C' | sp3 - sp2 | 1.52 |

| C' = O | sp2 - sp2 | 1.22 |

| C' - Oester | sp2 - sp3 | 1.35 |

| Oester - Cester | sp3 - sp3 | 1.45 |

| Cα - N | sp3 - sp3 | 1.47 |

| N - Calkyl | sp3 - sp3 | 1.47 |

| Cα - Cβ | sp3 - sp3 | 1.54 |

Table 2: Typical Bond Angles in the this compound Core Structure

| Angle | Hybridization of Central Atom | Typical Bond Angle (°) |

| H - Cα - C' | sp3 | 109.5 |

| H - Cα - N | sp3 | 109.5 |

| C' - Cα - N | sp3 | 109.5 |

| Cα - C' = O | sp2 | 120 |

| Cα - C' - Oester | sp2 | 118 |

| O = C' - Oester | sp2 | 122 |

| C' - Oester - Cester | sp3 | 115 |

| Cα - N - Calkyl | sp3 | 109.5 |

| Calkyl - N - Calkyl | sp3 | 109.5 |

Table 3: Key Dihedral Angles Defining this compound Conformation

| Dihedral Angle | Description | Typical Range (°) |

| φ (phi) | C' - N - Cα - C' | -180 to 180 |

| ψ (psi) | N - Cα - C' - O | -180 to 180 |

| ω (omega) | Cα - C' - Oester - Cester | ~180 (trans) or ~0 (cis) |

| χ1 (chi1) | N - Cα - Cβ - Cγ | 60, 180, -60 |

Visualizing Workflows and Relationships

Computational Workflow for this compound Geometry

The following diagram illustrates a typical workflow for the computational analysis of an this compound's molecular geometry, starting from the initial structure generation to the final analysis of its properties.

References

- 1. Molecular Mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Designing a green poly(β-amino ester) for the delivery of nicotinamide drugs with biological activities and conducting a DFT investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of Aminotriesters for Researchers and Drug Development Professionals

An In-depth Technical Review of Core Synthetic Pathways, Experimental Protocols, and Quantitative Data

The synthesis of aminotriesters, a diverse class of molecules characterized by a central atom (typically carbon or phosphorus) bonded to three ester functionalities and an amino group, is of paramount importance in the fields of medicinal chemistry, drug development, and materials science. These compounds serve as crucial building blocks for peptidomimetics, chiral ligands, and, most notably, as key intermediates in the synthesis of oligonucleotides and phosphoramidate prodrugs. This technical guide provides a comprehensive literature review of the primary synthetic pathways for producing aminotriesters, with a focus on both phosphorus-containing and carbon-centered scaffolds. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction workflows and signaling pathways are presented to serve as a valuable resource for researchers and scientists.

Phosphoramidates: The Cornerstone of Oligonucleotide Synthesis and Prodrug Strategies

Phosphoramidates, a prominent class of aminotriesters, are central to the automated synthesis of DNA and RNA oligonucleotides and form the basis of the successful ProTide (prodrug nucleotide) technology. This technology has led to the development of several FDA-approved antiviral drugs, including Remdesivir and Sofosbuvir.

Phosphoramidite Chemistry for Oligonucleotide Synthesis

The gold standard for the chemical synthesis of oligonucleotides is the phosphoramidite method, which proceeds in a cyclic manner on a solid support. Each cycle involves four key steps: deblocking, coupling, capping, and oxidation, allowing for the sequential addition of nucleotide monomers with high efficiency.

Experimental Protocol: Standard Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines a single cycle for the addition of a nucleoside phosphoramidite to a growing oligonucleotide chain on a solid support, typically Controlled Pore Glass (CPG).

-

Deblocking (Detritylation):

-

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

-

Procedure:

-

The deblocking solution is passed through the synthesis column containing the solid support for 60-180 seconds.

-

The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[1] The orange color of the DMT cation can be quantified spectrophotometrically to monitor synthesis efficiency.

-

-

-

Coupling:

-

Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing chain and the incoming nucleoside phosphoramidite.

-

Reagents:

-

A solution of the desired nucleoside phosphoramidite (e.g., A, C, G, or T) in anhydrous acetonitrile.

-

An activator solution, such as 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in acetonitrile.

-

-

Procedure:

-

The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic.[2]

-

The reaction is allowed to proceed for a specific coupling time, typically 30 seconds for standard nucleosides, but can be longer for modified bases.[3][4] A molar excess of both the phosphoramidite and activator is used to drive the reaction to completion (typically >99% efficiency).[3]

-

-

-

Capping:

-

Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.

-

Reagents:

-

Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or 2,6-lutidine.

-

Capping Reagent B: N-Methylimidazole in THF.

-

-

Procedure:

-

The capping reagents are delivered to the synthesis column, and the unreacted 5'-hydroxyl groups are acetylated.

-

The reaction is typically complete within 30-60 seconds.[1]

-

The column is washed with anhydrous acetonitrile.

-

-

-

Oxidation:

-

Objective: To convert the unstable phosphite triester linkage into a stable phosphate triester.

-

Reagent: A solution of 0.02-0.1 M iodine in a mixture of THF, pyridine, and water.[1][4]

-

Procedure:

-

The oxidizing solution is passed through the column.

-

The reaction is rapid, usually completed within 30-60 seconds.[1]

-

The column is washed with anhydrous acetonitrile.

-

-

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine (AMA).[1]

Quantitative Data: Comparison of Guanosine Phosphoramidite Protecting Groups

The choice of protecting group on the exocyclic amine of guanosine can impact coupling efficiency and stability.

| Protecting Group | Relative Deprotection Rate | Coupling Efficiency | Stability in Solution | Key Observations |

| Isobutyryl (iBu) | Slower | Generally high | More stable | Standard protecting group with robust performance. |

| Dimethylformamidine (dmf) | ~4 times faster than iBu[] | High | Less stable | Faster deprotection is advantageous for sensitive oligonucleotides, but the phosphoramidite is more prone to degradation in solution.[] |

Workflow for Solid-Phase Oligonucleotide Synthesis

Atherton-Todd Reaction

The Atherton-Todd reaction is a classic method for the synthesis of phosphoramidates from dialkyl phosphites and an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[6][7][8]

Experimental Protocol: Atherton-Todd Synthesis of a Phosphoramidate

-

Reaction Setup: To a stirred solution of a dialkyl phosphite (1.0 eq.) and an amine (1.1 eq.) in an inert solvent such as dichloromethane or carbon tetrachloride at 0 °C, add a base (e.g., triethylamine, 1.2 eq.).

-

Reaction Execution: Slowly add carbon tetrachloride (1.5 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or ³¹P NMR.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phosphoramidate.

Quantitative Data: Atherton-Todd Reaction Yields with Various Amines

| Dialkyl Phosphite | Amine | Yield (%) | Reference |

| Diethyl phosphite | Aniline | 35-93 | [6] |

| Diethyl phosphite | Benzylamine | 35-93 | [6] |

| Diethyl phosphite | Cyclohexylamine | 35-93 | [6] |

| Diethyl phosphite | Diethylamine | 35-93 | [6] |

Atherton-Todd Reaction Mechanism

Synthesis of Phosphoramidate Prodrugs (ProTides)

The ProTide approach involves masking the negative charges of a nucleoside monophosphate with an aryl group and an amino acid ester, creating a lipophilic prodrug that can readily cross cell membranes.[9]

Experimental Protocol: Synthesis of a Nucleoside Phosphoramidate Prodrug

This protocol is adapted from a general procedure for the synthesis of nucleoside phosphoramidates.[10][11]

-

Preparation of the Phosphorochloridate Reagent: To a solution of phenyl dichlorophosphate (2.5 eq.) in anhydrous dichloromethane at -5 °C, add a solution of L-alanine methyl ester hydrochloride (3.5 eq.) and N-methylimidazole (10 eq.) in dichloromethane. Stir the mixture at this temperature to form the amino acid phosphorochloridate reagent.

-

Coupling with the Nucleoside: Add a solution of the nucleoside (1.0 eq.) in anhydrous dichloromethane to the pre-formed phosphorochloridate reagent at a temperature between -10 and 0 °C.

-

Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC. Upon completion, quench the reaction with methanol.

-

Purification: The reaction mixture is concentrated and purified by column chromatography on silica gel to yield the nucleoside phosphoramidate prodrug as a mixture of diastereomers at the phosphorus center.

Activation Pathway of a ProTide Prodrug (e.g., Remdesivir)

Remdesivir is a ProTide prodrug of an adenosine nucleotide analog. Its activation pathway involves several enzymatic steps to release the active triphosphate form.[3][11]

Synthesis of Amino Esters via C-N Bond Formation

The synthesis of α- and β-amino esters that are not based on a phosphorus center is also of significant interest, as these compounds are precursors to a wide variety of biologically active molecules.

Reductive Amination of Keto-Esters

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. For the synthesis of amino esters, a keto-ester is reacted with an amine or ammonia in the presence of a reducing agent.

Experimental Protocol: Reductive Amination of a β-Keto Ester

This protocol is a general procedure for the reductive amination of a β-keto ester.[12]

-

Imine/Enamine Formation: To a solution of the β-keto ester (1.0 eq.) in a suitable solvent (e.g., chloroform or methanol), add the amine (3.0 eq.) and acetic acid (1.0 eq.). Heat the mixture to 50 °C until the formation of the imine/enamine intermediate is complete (monitored by TLC).

-

Reduction: Cool the reaction mixture to room temperature and add sodium cyanoborohydride (NaBH₃CN) (2.0 eq.). Stir the mixture until the reduction is complete.

-

Workup and Purification: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. The crude product is then purified by column chromatography.

Quantitative Data: Reductive Amination of Ethyl Benzoylacetate with Various Amines

| Amine | Reducing Agent | Yield (%) | Diastereomeric Ratio | Reference |

| Benzylamine | NaBH₃CN | 65 | - | [12] |

| n-Butylamine | NaBH₃CN | 58 | - | [12] |

| H-Ala-OᵗBu | NaBH₃CN | 45 | 55:45 | [12] |

| H-Gly-OᵗBu | NaBH₃CN | 40 | - | [12] |

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including amines, with inversion of stereochemistry. For the synthesis of amino esters, an α-hydroxy ester can be reacted with a nitrogen nucleophile.

Experimental Protocol: Mitsunobu Reaction of an α-Hydroxy Ester

This protocol is based on the synthesis of α,β-diaminopropionic acids from L-serine derivatives.[13]

-

Reaction Setup: To a solution of the N-protected α-hydroxy ester (e.g., N-trityl L-serine methyl ester, 1.0 eq.), a nitrogen nucleophile (e.g., N-Boc p-toluenesulfonamide, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup and Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the product.

Quantitative Data: Mitsunobu Reaction of Serine Derivatives

| Serine Derivative | Nitrogen Nucleophile | Yield (%) | Reference |

| N-trityl L-serine methyl ester | Ts-NH-Boc | 75 | [13] |

| N-trityl L-serine allyl ester | Ts-NH-Boc | 72 | [13] |

| N-trityl L-serine allyl ester | PMB-Ns-NH-Boc | 51 | [13] |

Staudinger Reaction

The Staudinger reaction (or Staudinger reduction) provides a mild method for the reduction of an azide to a primary amine using a phosphine, typically triphenylphosphine.[14][15] This reaction is particularly useful for the synthesis of amino esters from azido esters.

Experimental Protocol: Staudinger Reduction of an α-Azido Ester

-

Reaction Setup: Dissolve the α-azido ester (1.0 eq.) in a mixture of THF and water.

-

Reaction Execution: Add triphenylphosphine (1.1 eq.) to the solution and stir at room temperature. The reaction is often complete within a few hours.

-

Workup and Purification: Remove the THF under reduced pressure. Extract the aqueous solution with an organic solvent to remove the triphenylphosphine oxide byproduct. The aqueous layer containing the amino ester can then be used directly or the product can be isolated by adjusting the pH and extracting with an organic solvent.

Quantitative Data: Staudinger Reaction Yields

The Staudinger reduction is generally a high-yielding reaction, often proceeding in quantitative or near-quantitative yields.[14] The choice of phosphine can influence the reaction rate and the ease of byproduct removal.

| Azide Substrate | Phosphine | Yield (%) | Key Observations |

| Phenyl esters of α-azido acids | PPh₃ | Major product is amino ester | Standard conditions |

| Phenyl esters of α-azido acids | Trialkylphosphines | Major product is 2H-1,2,3-triazol-4-ol | Change in reaction pathway |

| α-azido ester | P(OEt)₃ | Phosphoramidate | No triazole formation |

Synthesis of Non-Phosphorus Aminotriesters

While less common in the context of drug development compared to phosphoramidates, aminotriesters with a central carbon atom are valuable synthetic intermediates. A key precursor for these compounds is aminomalonic acid and its esters.

Synthesis via Diethyl Aminomalonate

Diethyl aminomalonate can be synthesized from diethyl malonate and serves as a versatile starting material. It can be N-acylated and then alkylated at the α-carbon.

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

This is a two-step procedure starting from diethyl malonate.[1]

-

Isonitrosation: Diethyl malonate is reacted with sodium nitrite in acetic acid to form diethyl isonitrosomalonate.

-

Reduction: The diethyl isonitrosomalonate is then reduced via catalytic hydrogenation (e.g., using 10% palladium on charcoal) in ethanol.

-

Salt Formation: After filtration of the catalyst, the crude diethyl aminomalonate is dissolved in dry ether and treated with hydrogen chloride gas to precipitate diethyl aminomalonate hydrochloride. The product is collected by filtration. An overall yield of 78-82% can be achieved.[1]

Alkylation of Diethyl Acetamidomalonate

Diethyl aminomalonate can be acetylated to form diethyl acetamidomalonate, which can then be alkylated in a manner analogous to the malonic ester synthesis to introduce a side chain. Subsequent hydrolysis and decarboxylation yield the desired α-amino acid.

Quantitative Data: Synthesis of Diethyl Acetamidomalonate

| Starting Material | Reagents | Yield (%) | Reference |

| Diethyl malonate | 1. NaNO₂, AcOH; 2. H₂, Pd/C; 3. Ac₂O | ~77-78 | [16] |

| Diethyl oximinomalonate-sodium acetate complex | - | 98 | [16] |

This guide provides a foundational overview of the key synthetic pathways to aminotriesters, with a focus on methods relevant to drug discovery and development. The provided protocols and quantitative data are intended to serve as a starting point for further investigation and optimization in the laboratory.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lifesciences.danaher.com [lifesciences.danaher.com]

- 3. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. Synthesis of Remdesivir - Freshine Chem [freshinechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. blog.invitek.com [blog.invitek.com]

- 10. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remdesivir: clinical significance, chemistry, and synthesis. [wisdomlib.org]

- 12. Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arrow.tudublin.ie [arrow.tudublin.ie]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

The Dawn of a New Scaffold: A Technical Guide to the Discovery and Isolation of Novel α-Aminonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutic agents, the exploration of new chemical scaffolds is paramount. Among these, α-aminonitriles have emerged as a class of compounds with significant potential, serving as versatile precursors to amino acids and demonstrating intrinsic biological activity. Their role as potent inhibitors of cysteine proteases, a class of enzymes implicated in a myriad of diseases including cancer and inflammatory disorders, has positioned them as a focal point in contemporary drug discovery. This technical guide provides an in-depth overview of the discovery, synthesis, isolation, and biological evaluation of novel α-aminonitrile compounds, with a focus on their activity as cathepsin inhibitors.

Data Presentation

The following tables summarize quantitative data from representative studies on the synthesis and biological activity of α-aminonitriles.

Table 1: Synthesis of Representative α-Aminonitriles via Strecker Reaction [1]

| Entry | Aldehyde/Ketone | Amine | Product | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2-Phenyl-2-(phenylamino)acetonitrile | 0.5 | 98 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-Chlorophenyl)-2-(phenylamino)acetonitrile | 0.5 | 96 |

| 3 | Cinnamaldehyde | Aniline | 2-(Phenylamino)-4-phenylbut-3-enenitrile | 1.0 | 92 |

| 4 | Furfural | Aniline | 2-(Furan-2-yl)-2-(phenylamino)acetonitrile | 1.5 | 90 |

| 5 | Propanal | Aniline | 2-(Phenylamino)butanenitrile | 1.0 | 95 |

| 6 | Benzaldehyde | Benzylamine | 2-(Benzylamino)-2-phenylacetonitrile | 0.5 | 97 |

| 7 | Furfural | 2-Aminopyridine | 2-(Furan-2-yl)-2-(pyridin-2-ylamino)acetonitrile | 1.5 | 94 |

| 8 | Benzaldehyde | Piperidine | 2-Phenyl-2-(piperidin-1-yl)acetonitrile | 0.5 | 96 |

| 9 | Benzaldehyde | Morpholine | 2-Morpholino-2-phenylacetonitrile | 0.5 | 97 |

| 10 | Cyclohexanone | Aniline | 1-(Phenylamino)cyclohexane-1-carbonitrile | 1.5 | 79 |

Table 2: Bioactivity of Nitrile-Based Inhibitors against Cathepsin S [2]

| Compound | P2 Moiety | P1 Moiety | Ki (nM) for Cathepsin S |

| 28 | Cbz-Leu | - | 1.2 |

| 36 | MeSO2-Ala | - | 1.0 |

| 37 | Cbz-Leu | OBn-Ser | 10 |

| 38 | MeSO2-Ala | OBn-Ser | 12 |

| 39 | Cbz-Leu | Acc | 1.2 |

| 40 | MeSO2-Ala | Acc | 1.0 |

| 41 | Cbz-Leu | Cha | 3.5 |

| 42 | MeSO2-Ala | Cha | 1.8 |

Note: Kᵢ is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity.

Experimental Protocols

General Procedure for the One-Pot, Three-Component Strecker Synthesis of α-Aminonitriles[1]

Materials:

-

Aldehyde or ketone (1 mmol)

-

Amine (1 mmol)

-

Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

-

Indium powder (10 mol%)

-

Water (1 mL)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a mixture of the amine (1 mmol) and the aldehyde or ketone (1 mmol) in water (1 mL), add indium powder (11 mg, 10 mol%).

-

Add trimethylsilyl cyanide (1.2 mmol) to the resulting mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 0.5-1.5 hours), add diethyl ether.

-

Filter the solution and wash it with brine and water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel to afford the pure α-aminonitrile.

Protocol for the Determination of Inhibitory Activity (Kᵢ) against Cathepsin S

The determination of Kᵢ values for cathepsin S inhibitors typically involves a fluorometric assay measuring the enzymatic activity in the presence of varying inhibitor concentrations.

Materials and Reagents:

-

Human Recombinant Cathepsin S

-

Assay Buffer (e.g., MES or sodium acetate, pH 5.5, with EDTA and DTT)

-

Fluorogenic Substrate (e.g., a peptide substrate linked to a fluorescent reporter like 7-amino-4-methylcoumarin (AMC))

-

Test compounds (α-aminonitriles)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.